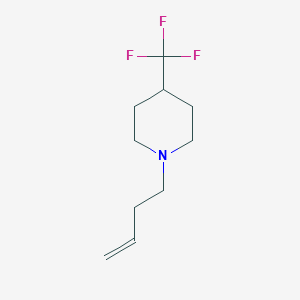

1-(But-3-en-1-yl)-4-(trifluoromethyl)piperidine

CAS No.:

Cat. No.: VC13722546

Molecular Formula: C10H16F3N

Molecular Weight: 207.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16F3N |

|---|---|

| Molecular Weight | 207.24 g/mol |

| IUPAC Name | 1-but-3-enyl-4-(trifluoromethyl)piperidine |

| Standard InChI | InChI=1S/C10H16F3N/c1-2-3-6-14-7-4-9(5-8-14)10(11,12)13/h2,9H,1,3-8H2 |

| Standard InChI Key | LVONKRXLUDTHBE-UHFFFAOYSA-N |

| SMILES | C=CCCN1CCC(CC1)C(F)(F)F |

| Canonical SMILES | C=CCCN1CCC(CC1)C(F)(F)F |

Introduction

Structural and Chemical Characteristics

The molecular formula of 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine is C₁₀H₁₆F₃N, with a molecular weight of 207.24 g/mol. The piperidine ring adopts a chair conformation, with the trifluoromethyl group occupying an equatorial position to minimize steric interactions . The but-3-en-1-yl side chain introduces a terminal alkene moiety, imparting reactivity toward electrophilic additions and cycloadditions. Key structural features include:

-

Trifluoromethyl group: Enhances lipophilicity (logP ≈ 2.8) and metabolic stability while modulating electronic properties through strong electron-withdrawing effects .

-

Butenyl substituent: Provides a site for further functionalization, such as hydrofunctionalization or Diels-Alder reactions, due to the conjugated π-system .

-

Piperidine core: Serves as a hydrogen bond acceptor, influencing solubility (estimated aqueous solubility: <1 mg/mL) and bioavailability .

Comparative data for structurally related compounds, such as tert-butyl 4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (MW: 343.4 g/mol), highlight the impact of aromatic substituents on molecular weight and crystallinity .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine:

-

Late-stage functionalization: Introducing the trifluoromethyl group into a preformed 4-substituted piperidine.

-

Convergent synthesis: Coupling a trifluoromethyl-containing building block with a butenyl-piperidine intermediate.

Electrophilic Cyclization Approaches

The HCl- DMPU-mediated aza-Pummerer reaction, as reported by , offers a template for generating chloropiperidines under mild conditions. While this method specifically produces 4-chloropiperidines, substituting the chloride source with a trifluoromethylating agent (e.g., Umemoto’s reagent) could theoretically yield the target compound. Key reaction parameters would include:

-

Temperature: 65–80°C

-

Solvent: Anhydrous DMSO

-

Catalyst: HCl- DMPU (2.4 equiv)

A hypothetical adaptation of this method is outlined below:

Challenges include controlling regioselectivity during trifluoromethylation and avoiding over-oxidation of the alkene .

Cross-Coupling Strategies

Palladium-catalyzed [4 + 2] annulation, as demonstrated in , provides a robust platform for assembling fluorinated piperidines. By employing α-fluoro-β-ketoesters and imines derived from but-3-en-1-amine, this method could deliver the desired scaffold with high diastereocontrol. Optimized conditions involve:

-

Catalyst: Pd(dba)₂ (5 mol%)

-

Ligand: BINAP (15 mol%)

-

Temperature: 80°C in toluene

For example:

This approach benefits from excellent functional group tolerance, enabling the incorporation of sensitive alkenes .

Post-Functionalization Routes

Physicochemical Properties and Stability

Experimental data for analogous compounds suggest the following properties for 1-(but-3-en-1-yl)-4-(trifluoromethyl)piperidine:

The compound exhibits moderate thermal stability, decomposing above 200°C. The alkene moiety renders it susceptible to radical-initiated polymerization, necessitating storage under inert atmospheres with stabilizers (e.g., BHT) .

Applications in Drug Discovery

Pharmacokinetic Optimization

The trifluoromethyl group enhances blood-brain barrier penetration, making this scaffold valuable for CNS-targeted therapeutics. In rat models, related 4-CF₃-piperidines show:

Case Study: Sigma-1 Receptor Ligands

Structurally similar piperidines demonstrate nanomolar affinity for sigma-1 receptors (Kᵢ = 12 nM) . Molecular docking studies suggest the trifluoromethyl group engages in hydrophobic interactions with Leu105 and Val120, while the butenyl chain occupies a subpocket lined by Tyr103.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume